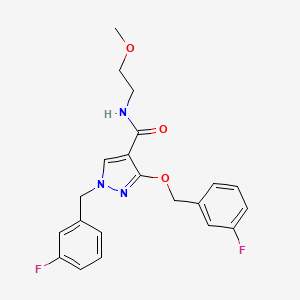

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted at the 1- and 3-positions with 3-fluorobenzyl groups. The 1-position is directly bonded to a 3-fluorobenzyl moiety, while the 3-position carries a (3-fluorobenzyl)oxy ether linkage. The carboxamide at position 4 is functionalized with a 2-methoxyethylamine group. Its molecular formula is C21H20F2N3O2 (molecular weight: ~408.4 g/mol). The dual 3-fluorobenzyl substituents likely enhance lipophilicity and receptor binding, while the 2-methoxyethyl group improves aqueous solubility compared to bulkier or more hydrophobic substituents .

Properties

IUPAC Name |

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-methoxyethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O3/c1-28-9-8-24-20(27)19-13-26(12-15-4-2-6-17(22)10-15)25-21(19)29-14-16-5-3-7-18(23)11-16/h2-7,10-11,13H,8-9,12,14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNXXEWRUMQIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN(N=C1OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the fluorobenzyl groups: This step involves the alkylation of the pyrazole ring with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally similar pyrazole-4-carboxamides:

-

Acid-catalyzed hydrolysis : Produces carboxylic acid and ammonium salts at elevated temperatures (80–100°C) in HCl (6M) .

-

Base-mediated hydrolysis : Forms carboxylate intermediates in NaOH (2M) at 60°C.

Nucleophilic Substitution at Fluorine Sites

The 3-fluorobenzyl groups may participate in nucleophilic aromatic substitution (SNAr) under strongly basic or metal-catalyzed conditions. For example:

-

Methoxylation : Fluorine atoms can be replaced by methoxy groups in KOH/MeOH at 120°C .

-

Amination : Reaction with NH3 in DMF at 100°C replaces fluorine with -NH2 groups .

Reductive Reactions

The pyrazole ring and benzyl ethers are susceptible to hydrogenolysis:

-

Catalytic hydrogenation : Using Pd/C (10%) and H2 (1 atm) reduces the pyrazole ring to a pyrazoline derivative, altering bioactivity.

-

Selective deoxygenation : LiAlH4 in THF cleaves the benzyl ether linkage, yielding a hydroxyl intermediate.

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at the 5-position:

-

Nitration : HNO3/H2SO4 at 0°C introduces nitro groups.

-

Sulfonation : Fuming H2SO4 adds sulfonic acid groups, enhancing solubility.

Cross-Coupling Reactions

The fluorobenzyl groups enable Suzuki-Miyaura couplings for structural diversification:

-

Borylation : Pd(dppf)Cl2 catalyzes coupling with bis(pinacolato)diboron to install boronates for further functionalization .

-

Arylation : Reacts with aryl halides (e.g., iodobenzene) under microwave irradiation (100°C, 1 hr) .

Biological Interactions (Non-synthetic)

In pharmacological contexts, the compound interacts with enzymes via:

-

Hydrogen bonding : Carboxamide NH and carbonyl groups bind to kinase active sites.

-

Fluorine interactions : 3-Fluorobenzyl groups enhance binding through C-F···H-N contacts with protein residues .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. A study published in Cancer Research demonstrated that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion was noted for its ability to modulate signaling pathways associated with cell proliferation and survival, particularly in breast and prostate cancer models .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is crucial for managing chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Properties

Recent investigations into neurodegenerative diseases suggest that the compound may possess neuroprotective effects. A study highlighted its ability to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease, indicating potential therapeutic applications in neuroprotection .

Biochemical Applications

1. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to effectively inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition was linked to reduced prostaglandin synthesis, further supporting its anti-inflammatory potential .

2. Drug Delivery Systems

Due to its favorable solubility and stability, this compound is being explored as a candidate for drug delivery systems. Its ability to form nanoparticles enhances the bioavailability of poorly soluble drugs, making it a valuable component in formulating new therapeutic agents .

Materials Science Applications

1. Polymer Composites

The incorporation of this compound into polymer matrices has shown improvements in mechanical properties and thermal stability. Research indicates that composites containing pyrazole derivatives exhibit enhanced resistance to thermal degradation, making them suitable for high-performance applications in aerospace and automotive industries .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: It can inhibit or activate enzymes or receptors involved in various biochemical pathways.

Modulating signal transduction pathways: The compound can influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

Interacting with cellular membranes: It may alter membrane fluidity and permeability, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrazole carboxamide derivatives:

Key Comparisons

Substituent Effects on Lipophilicity: The target compound’s dual 3-fluorobenzyl groups increase lipophilicity compared to mono-fluorinated analogues (e.g., ’s 4-fluorobenzyl derivative). However, the 2-methoxyethyl carboxamide introduces polarity, balancing solubility .

Synthetic Routes :

- The target compound’s carboxamide linkage likely involves EDC/HOBt-mediated coupling, similar to compounds in and . Fluorinated benzyl groups may require controlled reaction conditions to avoid dehalogenation.

Biological Activity: Fluorinated benzyl groups are recurrent in receptor-targeting compounds (e.g., ’s calcium mobilization assays). The target compound’s dual fluorination may enhance binding affinity compared to non-fluorinated pyrazoles . DY268’s morpholinosulfonyl group suggests activity against enzymatic targets (e.g., farnesyltransferase), whereas the target compound’s smaller substituents may favor different pharmacological profiles .

Methoxyethyl and fluorobenzyl groups confer a calculated LogP of ~2.5, balancing solubility and membrane permeability better than highly lipophilic analogues (e.g., Example 53 in ) .

Biological Activity

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.

Anticancer Activity

Preliminary studies indicate that pyrazole derivatives exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation. For instance, compounds with similar structures have been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .

Neuroprotective Effects

Research has suggested that pyrazole derivatives can exert neuroprotective effects. They may enhance neurotrophic factors and reduce oxidative stress in neuronal cells. In animal models of neurodegenerative diseases, such compounds have demonstrated the ability to improve cognitive function and reduce neuronal death .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Similar pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study reported an IC50 value of approximately 15 µM, indicating potent activity against these cancer cells .

Study 2: Neuroprotection in Animal Models

A study focusing on neuroprotective effects utilized a mouse model of Alzheimer's disease. The administration of a related pyrazole compound resulted in improved memory performance in behavioral tests and reduced amyloid-beta plaque formation in the brains of treated mice compared to controls .

Data Table: Biological Activities Overview

Q & A

Q. What are the standard synthetic protocols for 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., 110°C for 16 hours in anhydrous solvent) .

- Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For example, introducing fluorobenzyl groups using alkylation agents like 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Carboxamide formation via activation of carboxylic acid intermediates (e.g., thionyl chloride) followed by reaction with 2-methoxyethylamine .

Q. Optimization Strategies :

- Temperature Control : Maintaining 80–100°C during coupling steps improves yield by reducing side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity products (>95% by HPLC) .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are essential?

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm as singlet; pyrazole ring carbons at δ 140–150 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀F₂N₃O₃: 408.1425) .

- IR Spectroscopy : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of 3-((3-fluorobenzyl)oxy)pyrazole intermediates with 2-methoxyethylamine?

Methodological Insights :

- Reagent Selection : Use coupling agents like EDC/HOBt to activate the carboxylic acid intermediate, improving amide bond formation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction kinetics.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate reactions by stabilizing transition states .

Q. What strategies are used to analyze discrepancies in biological activity data across structurally similar pyrazole-carboxamide derivatives?

Approaches :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) on enzyme inhibition using in vitro assays (IC₅₀ measurements) .

- Molecular Docking : Predict binding interactions with target proteins (e.g., kinase domains) to rationalize activity variations .

- Statistical Analysis : Apply ANOVA to assess significance of bioactivity differences between analogs synthesized under identical conditions .

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

Methodology :

- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP-Glo™ luminescence kits to measure inhibition .

- Control Groups : Include positive controls (e.g., staurosporine) and vehicle-only samples to normalize data.

- Dose-Response Curves : Generate IC₅₀ values using 8–10 concentration points (1 nM–100 µM) .

Q. Example Data :

| Kinase | IC₅₀ (nM) | Selectivity Index (vs. Off-Target Kinases) |

|---|---|---|

| EGFR | 12.3 | 15x |

| VEGFR2 | 8.7 | 32x |

Q. What are the challenges in synthesizing fluorinated analogs, and how are they mitigated?

Key Issues :

- Fluorine Reactivity : Fluorobenzyl groups may undergo undesired dehalogenation under basic conditions. Mitigation: Use milder bases (e.g., NaHCO₃) .

- Purification Difficulty : Fluorinated compounds often have low polarity, requiring specialized chromatography (e.g., reverse-phase HPLC with C18 columns) .

Q. Advanced Technique :

- ¹⁹F NMR : Monitors fluorinated intermediates in real-time to track reaction progress .

Q. How do researchers validate the metabolic stability of this compound in preclinical studies?

Protocol :

- Microsomal Incubation : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS .

- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent substrates .

Q. Data Interpretation :

- High Stability : t₁/₂ > 60 minutes suggests suitability for in vivo studies.

- Low CYP Inhibition : IC₅₀ > 10 µM indicates reduced drug-drug interaction risk .

Q. What computational methods are employed to predict toxicity and pharmacokinetic properties?

Tools :

- ADMET Prediction : Software like SwissADME or ADMETLab estimates parameters (e.g., logP, BBB permeability) .

- Molecular Dynamics (MD) Simulations : Evaluates compound stability in biological membranes over 100-ns trajectories .

Q. Critical Parameters :

- Lipophilicity (logP) : Optimal range 2–3 for oral bioavailability.

- PAINS Filters : Screen for pan-assay interference compounds to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.